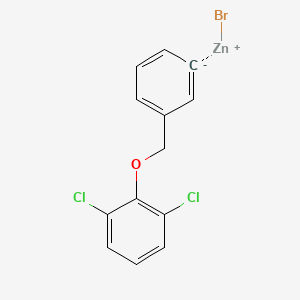
3-(2,6-Dichlorophenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,6-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions
Reagents: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Conditions: Reactions are typically conducted under inert atmospheres at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-(2,6-dichlorophenoxymethyl)phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in the formation of carbon-carbon bonds, essential for constructing complex organic molecules.
Biology: Used in the synthesis of biologically active compounds and drug candidates.
Medicine: Plays a role in the development of new pharmaceuticals by enabling the synthesis of novel compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The compound exerts its effects through a series of well-defined steps in cross-coupling reactions:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the organozinc compound.
Transmetalation: The organozinc species transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Bromo(phenyl)zinc
- 4-Fluorophenylzinc bromide
Uniqueness
3-(2,6-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the dichlorophenoxy group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various synthetic applications, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C13H9BrCl2OZn |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dichloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
VXVHLGZGYRYLBJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=CC=C2Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















